Product packaging for Butyl[(2,6-difluorophenyl)methyl]amine(Cat. No.:)

Butyl[(2,6-difluorophenyl)methyl]amine

Cat. No.: B13304583
M. Wt: 199.24 g/mol
InChI Key: JPFAWXZRKKENMB-UHFFFAOYSA-N
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Description

Butyl[(2,6-difluorophenyl)methyl]amine is an organic compound with the molecular formula C11H15F2N and a molecular weight of 199.24 g/mol . This amine is classified as a Mannich base, a structurally diverse class of compounds known for their wide range of potential biological activities and applications in medicinal chemistry and drug design . The compound features a butylamine chain linked to a 2,6-difluorobenzyl group, a structure that may be of significant interest in neuroscience and psychiatric research. Compounds with similar structural motifs, featuring aromatic groups connected to amine-terminated chains, have been investigated as potential therapeutics for psychostimulant use disorders . Some act as atypical dopamine transporter (DAT) inhibitors, which can bind to DAT with high affinity but demonstrate low abuse potential in preclinical models, making them promising candidates for mitigating behaviors like drug self-administration and reinstatement of drug-seeking . As a building block, this amine can also be utilized in the synthesis of more complex molecules, such as piperidine derivatives, which are advanced structures in pharmaceutical research . The compound is provided for research use only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15F2N B13304583 Butyl[(2,6-difluorophenyl)methyl]amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]butan-1-amine

InChI

InChI=1S/C11H15F2N/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13/h4-6,14H,2-3,7-8H2,1H3

InChI Key

JPFAWXZRKKENMB-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(C=CC=C1F)F

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways Toward Butyl 2,6 Difluorophenyl Methyl Amine

Direct Synthesis Approaches

Direct synthesis approaches involve the formation of the final C-N bond between the butyl group and the 2,6-difluorobenzyl moiety in a single key step, typically starting from precursors that already contain these core structures.

Reductive amination is a highly efficient one-pot method for forming amines from a carbonyl compound and an amine. In this context, 2,6-difluorobenzaldehyde (B1295200) is reacted with butylamine (B146782) to form an intermediate imine (a Schiff base), which is then reduced in situ to the target secondary amine. This process can be facilitated by various reducing agents and catalysts.

The reaction is versatile and can be carried out using reducing agents such as sodium borohydride, silanes, or through catalytic hydrogenation. semanticscholar.org Catalytic systems, particularly those involving transition metals, offer an atom-economical alternative. Studies on analogous systems, such as the amination of substituted benzaldehydes with n-butylamine using cobalt-based composite catalysts, have demonstrated the viability of this approach under hydrogen pressure. mdpi.com These reactions can achieve high yields and selectivity, making them suitable for industrial applications. mdpi.com

Table 1: Illustrative Conditions for Catalytic Reductive Amination of Aromatic Aldehydes with n-Butylamine Data based on analogous reactions with substituted benzaldehydes. mdpi.com

Catalyst PrecursorAldehyde SubstrateH₂ Pressure (bar)Temperature (°C)Yield of Secondary Amine (%)
Co-Imidazole/SiO₂p-Methoxybenzaldehyde10010096
Co-DAB/SiO₂p-Methoxybenzaldehyde10010095
Co-DAB/SiO₂p-Chlorobenzaldehyde10010089

The formation of Butyl[(2,6-difluorophenyl)methyl]amine can also be accomplished via a nucleophilic substitution (Sₙ2) reaction. This pathway typically involves the reaction of a 2,6-difluorobenzyl halide, such as 2,6-difluorobenzyl bromide, with butylamine. In this reaction, the lone pair of electrons on the nitrogen atom of butylamine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group.

Mechanistically, the reaction often requires an excess of the amine, as the displaced bromide anion can protonate the unreacted amine, forming an unreactive ammonium (B1175870) salt. researchgate.net The choice of solvent is crucial for reaction efficiency, with polar aprotic solvents like acetonitrile (B52724) often employed to facilitate the reaction while managing the solubility of reactants and byproducts. researchgate.net

Table 2: Selected Conditions for Nucleophilic Substitution of a Benzyl Bromide with an Amine Data based on an analogous reaction with tert-butylamine. researchgate.net

SolventAmine EquivalentsTemperature (°C)Time (h)Isolated Yield (%)
Acetonitrile3.095486

Indirect Synthesis Pathways

Indirect routes involve multi-step sequences where a precursor molecule containing the 2,6-difluorobenzyl framework is first synthesized and then chemically modified through one or more transformations to introduce the butylamino group.

A common indirect strategy begins with a nitrogen-containing functional group on the benzylic carbon, which is subsequently reduced to the amine.

Reduction of Nitriles : A prominent pathway starts with 2,6-difluorobenzonitrile (B137791). This precursor can be reduced to the corresponding primary amine, 2,6-difluorobenzylamine (B1295058). This reduction can be achieved through catalytic hydrogenation, for instance, using Raney Nickel (Ra-Ni) as a catalyst under hydrogen pressure, which has been shown to produce the primary amine in high yield and purity. google.com Other powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diisopropylaminoborane (B2863991) are also effective for converting nitriles to primary amines. nih.govlibretexts.org The resulting 2,6-difluorobenzylamine is then N-alkylated with a butyl halide (e.g., butyl bromide) in a subsequent step to yield the final product.

Table 3: Conditions for the Synthesis of 2,6-Difluorobenzylamine via Nitrile Reduction google.com

CatalystSolventH₂ Pressure (kg/cm²)Temperature (°C)Yield (%)
Raney NickelHexane30-4013094.6

Reduction of Amides : Alternatively, one could synthesize the amide precursor, N-butyl-2,6-difluorobenzamide. This can be prepared from 2,6-difluorobenzoyl chloride and butylamine. The subsequent reduction of this amide using strong reducing agents like LiAlH₄ or borane (B79455) derivatives would cleave the carbonyl group to furnish this compound. imperial.ac.uk

Functional group interconversion (FGI) involves transforming one functional group into another. imperial.ac.uk A practical application of FGI for this synthesis starts with 2,6-difluorobenzyl alcohol. The hydroxyl group is a poor leaving group for direct nucleophilic substitution. Therefore, it is first converted into a better leaving group, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride, respectively. ub.edu This sulfonate ester intermediate can then readily undergo an Sₙ2 reaction with butylamine to afford the desired product. This two-step sequence effectively interconverts a C-O bond into a C-N bond.

Catalytic Synthesis Routes

Many of the aforementioned synthetic routes can be performed under catalytic conditions, which are often preferred for their efficiency, selectivity, and environmental benefits.

Catalytic Reductive Amination : As discussed in section 2.1.1, the direct conversion of 2,6-difluorobenzaldehyde and butylamine can be catalyzed by transition metal complexes, such as those based on cobalt, which facilitate the hydrogenation of the in situ-formed imine. mdpi.com

Catalytic Nitrile Hydrogenation : The reduction of 2,6-difluorobenzonitrile to 2,6-difluorobenzylamine is a key step in an indirect pathway and is efficiently catalyzed by metals like nickel, palladium, or platinum. google.com

Borrowing Hydrogen Catalysis : A more advanced and atom-economical catalytic route is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. organic-chemistry.org This process allows for the direct N-alkylation of amines with alcohols. In this scenario, 2,6-difluorobenzyl alcohol could be reacted directly with butylamine in the presence of a transition metal catalyst (e.g., based on Ruthenium, Iridium, or Manganese). The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. This aldehyde then reacts with butylamine to form an imine, which is subsequently reduced by the "borrowed" hydrogen (returned by the catalyst) to form the final amine product. The only byproduct of this elegant process is water. organic-chemistry.org

Transition-Metal Catalyzed Hydroamination and Hydroaminoalkylation Approaches

Transition-metal catalysis provides a powerful tool for the formation of C-N bonds with high atom economy. frontiersin.org Hydroamination, the direct addition of an amine's N-H bond across a carbon-carbon multiple bond, and hydroaminoalkylation, the addition of an amine to a carbonyl compound followed by reduction, are prominent methods in this category.

Late transition metals such as palladium, rhodium, and iridium are often employed to catalyze the hydroamination of alkenes. nih.gov The intermolecular hydroamination of vinylarenes, for instance, is a well-studied reaction for producing phenethylamines, which are valuable building blocks for pharmaceuticals. nih.gov While direct hydroamination of a precursor like 1-(ethenyl)-2,6-difluorobenzene with butylamine could theoretically yield the target compound, the more common and direct approach involves the reductive amination (or hydroaminoalkylation) of an aldehyde.

Catalytic reductive amination of 2,6-difluorobenzaldehyde with butylamine presents a direct and efficient pathway. This reaction typically proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. Various catalytic systems, including those based on cobalt, have been shown to be effective for the reductive amination of aromatic aldehydes. mdpi.com For example, cobalt-based composites have been used to achieve quantitative yields in the amination of p-methoxybenzaldehyde with n-butylamine under hydrogen pressure. mdpi.com This demonstrates the potential for similar high-efficiency synthesis of this compound.

Table 1: Examples of Catalytic Reductive Amination of Aromatic Aldehydes
AldehydeAmineCatalyst SystemConditionsYieldReference
p-Methoxybenzaldehyden-ButylamineCo-containing composites/SiO₂150 bar H₂, 150 °CQuantitative mdpi.com
p-Chlorobenzaldehyden-ButylamineCo-DAB/SiO₂100 bar H₂, 100 °C, 4 hup to 89% mdpi.com
BenzaldehydeButylamineMild Acid-Product Formation chegg.comchegg.com

Cross-Coupling Reactions for Incorporating the Difluorophenyl Moiety (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com While the Suzuki-Miyaura coupling is renowned for creating C-C bonds, the Buchwald-Hartwig amination is a premier method for constructing C-N bonds, directly applicable to the synthesis of this compound. harvard.eduorganic-chemistry.orgorganic-chemistry.org

The Buchwald-Hartwig reaction facilitates the coupling of an aryl halide or triflate with an amine. organic-chemistry.org In this context, 2,6-difluorobenzyl bromide could be coupled with butylamine using a palladium catalyst and a suitable phosphine (B1218219) ligand to yield the target product. The development of specialized ligands has significantly broadened the scope of this reaction, allowing it to proceed under mild conditions with a wide range of substrates, including functionalized and sterically hindered partners. nih.gov

The Suzuki-Miyaura coupling, while primarily a C-C bond-forming reaction, can be strategically employed to synthesize key precursors. harvard.edumdpi.com For example, an appropriately substituted arylboronic acid could be coupled with a partner containing the necessary side chain. However, for the direct formation of the C-N bond in the target molecule, the Buchwald-Hartwig amination is the more direct and widely utilized cross-coupling strategy. These reactions are valued for their functional group tolerance and high yields. nih.gov

Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameBond FormedCoupling PartnersTypical CatalystRelevance
Buchwald-Hartwig AminationAryl C-NAryl Halide/Triflate + AminePd(0) or Pd(II) with Phosphine LigandsDirect synthesis by coupling 2,6-difluorobenzyl halide with butylamine. organic-chemistry.org
Suzuki-Miyaura CouplingC-COrganoboron Reagent + Halide/TriflatePd Catalyst + BaseSynthesis of complex precursors to the target molecule. harvard.edumdpi.comnih.gov

Chemoselective Reduction Methods for Aryl Nitriles and Halides

Chemoselective reduction provides another essential route for synthesizing the target amine, often starting from readily available precursors like aryl nitriles. The direct reductive amination of 2,6-difluorobenzonitrile offers an efficient pathway. This "one-pot" method involves the reduction of the nitrile to the corresponding primary amine (2,6-difluorobenzylamine) or an intermediate imine, which then reacts with butylamine present in the reaction mixture.

Alternatively, a two-step reductive amination process can be employed. First, 2,6-difluorobenzaldehyde is reacted with butylamine to form an N-benzylidenebutanamine intermediate. This imine is then selectively reduced to the final secondary amine product. A variety of reducing agents can be used for this step, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation, offering high selectivity and yield. The use of 2-picoline borane has also been reported for the direct reductive amination of aldehyde bisulfite adducts, expanding the toolkit for such transformations. semanticscholar.org

The starting material, 2,6-difluorobenzonitrile, is a commercially available compound used as an intermediate in the synthesis of various chemicals, including insecticides and polymers. chemicalbook.comsigmaaldrich.com Its conversion to the target amine via reductive pathways is a practical and scalable approach.

Table 3: Reductive Approaches to this compound
Starting MaterialKey IntermediateProcessTypical Reagents
2,6-DifluorobenzonitrileImineDirect Reductive AminationH₂/Catalyst, Butylamine
2,6-DifluorobenzaldehydeN-(2,6-difluorobenzylidene)butan-1-amineTwo-Step Reductive Amination1. Butylamine 2. NaBH₄, NaBH₃CN, or H₂/Catalyst

Reaction Mechanisms and Chemical Reactivity of Butyl 2,6 Difluorophenyl Methyl Amine

Nucleophilic Reactivity of the Amine Functionality

The defining characteristic of the amine group is the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile. This allows Butyl[(2,6-difluorophenyl)methyl]amine to engage in a variety of chemical transformations by attacking electron-deficient centers.

As a secondary amine, this compound can react with electrophiles such as alkyl halides. The mechanism typically proceeds via a nucleophilic substitution (SN2) pathway, where the nitrogen's lone pair attacks the electrophilic carbon of the alkylating agent, displacing a leaving group (e.g., a halide).

This initial reaction yields a tertiary ammonium (B1175870) salt, which is then deprotonated, often by another molecule of the starting amine acting as a base, to give the neutral tertiary amine product.

Reaction Scheme: Alkylation of this compound

C₁₁H₁₅F₂N + R-X → [C₁₁H₁₅F₂N(R)]⁺X⁻

[C₁₁H₁₅F₂N(R)]⁺X⁻ + C₁₁H₁₅F₂N → C₁₁H₁₅F₂N(R) + [C₁₁H₁₆F₂N]⁺X⁻

(Where R-X is an alkylating agent)

A significant consideration in these reactions is the potential for over-alkylation. The tertiary amine product is also nucleophilic and can react further with the alkylating agent to form a quaternary ammonium salt. organicchemistrydata.org Controlling the stoichiometry of the reactants is crucial to selectively obtain the tertiary amine. The steric hindrance provided by the butyl group and the 2,6-difluorobenzyl group can moderate this reactivity compared to less hindered secondary amines.

This compound readily undergoes acylation with various acylating agents to form stable amide derivatives. The reaction with highly reactive acyl chlorides or acid anhydrides proceeds through a nucleophilic acyl substitution mechanism. The amine's nitrogen atom attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling a leaving group (chloride or carboxylate) to form the amide.

General Mechanism of Acylation with Acyl Chloride

Nucleophilic Attack: The nitrogen lone pair of the amine attacks the carbonyl carbon of the acyl chloride.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Leaving Group Expulsion: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.

Deprotonation: A base, often a second equivalent of the amine or an added non-nucleophilic base like pyridine (B92270), removes the proton from the nitrogen to yield the final amide.

For the formation of amides from less reactive carboxylic acids, coupling reagents are typically employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond with high efficiency.

Acylating AgentTypical ConditionsMechanism
Acyl Chloride (R-COCl)Aprotic solvent (e.g., DCM), often with a base (e.g., pyridine, triethylamine) at 0°C to room temperature.Nucleophilic Acyl Substitution
Acid Anhydride ((RCO)₂O)Similar to acyl chlorides, may require gentle heating. Slower reaction rate.Nucleophilic Acyl Substitution
Carboxylic Acid (R-COOH)Requires a coupling agent (e.g., DCC, EDC) and a base in an aprotic solvent (e.g., DMF, DCM).Activation followed by Nucleophilic Attack

Acid-Base Properties and Ammonium Salt Formation

Like other amines, this compound is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton from an acid to form a butyl[(2,6-difluorophenyl)methyl]ammonium salt. evitachem.com This reaction is a simple Brønsted-Lowry acid-base equilibrium.

Equilibrium of Ammonium Salt Formation

C₁₁H₁₅F₂N + H-A ⇌ [C₁₁H₁₆F₂N]⁺ + A⁻

(Where H-A is an acid)

Amine (Conjugate Acid)StructureTypical pKa of Conjugate Acid (in water)Notes
Ammonia (NH₄⁺)NH₄⁺9.25Reference compound.
Dibutylamine ((C₄H₉)₂NH₂⁺)(CH₃CH₂CH₂CH₂)₂NH₂⁺~11.25Alkyl groups are electron-donating, increasing basicity.
Benzylamine (C₆H₅CH₂NH₃⁺)C₆H₅CH₂NH₃⁺~9.34Phenyl group is weakly electron-withdrawing.
This compound ([C₁₁H₁₆F₂N]⁺)[C₄H₉NH₂(CH₂C₆H₃F₂)]⁺Estimated < 9.3Strong electron-withdrawing fluorine atoms significantly decrease basicity.

Influence of Fluorine Substituents on Electronic Effects and Reactivity

The two fluorine atoms at the ortho positions (2 and 6) of the phenyl ring exert a profound influence on the reactivity of the amine. Fluorine is the most electronegative element, and it withdraws electron density from the aromatic ring through a strong negative inductive effect (-I).

This electron withdrawal is transmitted through the benzylmethylene bridge to the nitrogen atom. The consequence is a significant reduction in the electron density of the nitrogen's lone pair. This has two major effects:

Reduced Basicity: With lower electron density, the nitrogen lone pair is less available to accept a proton, making this compound a weaker base than its non-fluorinated analog, N-butylbenzylamine. rsc.org

Reduced Nucleophilicity: The reduced electron density also makes the amine a weaker nucleophile, slowing its rate of reaction with electrophiles in both alkylation and acylation reactions compared to similar, non-fluorinated secondary amines.

While fluorine also possesses a positive mesomeric effect (+M) due to its lone pairs, the inductive effect is dominant, especially when substituents are not directly conjugated with the reaction center.

Stability Considerations and Potential Degradation Pathways

This compound is a stable organic compound under standard storage conditions. However, like many amines, it can be susceptible to certain degradation pathways, particularly under harsh conditions or in biological systems.

Potential degradation pathways include:

Oxidation: The nitrogen atom can be oxidized. In biological systems, this is often catalyzed by enzymes like monoamine oxidases, which can lead to the formation of an imine, followed by hydrolysis to an aldehyde (2,6-difluorobenzaldehyde) and butylamine (B146782). wikipedia.org

N-Dealkylation: The cleavage of carbon-nitrogen bonds is a known degradation and metabolic pathway for amines. nih.gov This can result in the removal of either the butyl group (to form (2,6-difluorophenyl)methanamine) or the 2,6-difluorobenzyl group (to form butylamine). This process can be chemically induced or occur metabolically, often catalyzed by cytochrome P450 enzymes. nih.gov

Reaction with Oxidizing Agents: Strong chemical oxidizing agents can lead to more extensive degradation. For instance, reaction with chlorine can involve the formation of an N-chloroamine, which can then eliminate hydrochloric acid to form an imine that subsequently hydrolyzes. rsc.org

The difluorinated phenyl ring is generally stable and less prone to electrophilic substitution than an unsubstituted ring due to the deactivating nature of the fluorine atoms. Halogenation of the aromatic ring is not an expected degradation pathway under typical conditions. rsc.org

Derivatization and Structural Modification Strategies for Butyl 2,6 Difluorophenyl Methyl Amine Analogs

Introduction of Varied Alkyl and Aryl Substituents on the Nitrogen Atom and Aromatic Ring

Modification of the nitrogen atom and the aromatic ring of Butyl[(2,6-difluorophenyl)methyl]amine analogs is a primary strategy for diversifying the core structure. These changes can significantly impact the molecule's steric and electronic properties.

The secondary amine serves as a key handle for introducing a wide range of substituents. N-alkylation can be achieved through classical methods such as reaction with alkyl halides or reductive amination with aldehydes and ketones. More advanced techniques involve transition metal-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, which allows for the coupling of various aryl and heteroaryl groups. organic-chemistry.org The use of organolithium reagents has also been reported as an effective method for the site-selective functionalization and introduction of alkyl or aryl groups onto nitrogen-containing heterocyclic compounds. researchgate.net

Functionalization of the aromatic ring is governed by the directing effects of the existing substituents. The fluorine atoms are weak ortho-, para-directors and deactivating, while the alkylamine group is an ortho-, para-director and activating. This allows for regioselective introduction of additional functional groups onto the phenyl ring through electrophilic aromatic substitution. A variety of aryl-substituted pyridine (B92270) derivatives have been synthesized, demonstrating the feasibility of introducing diverse aromatic moieties onto core heterocyclic structures. nih.gov

Table 1: Strategies for N- and Ring-Substitutions

Modification SiteSubstituent TypeGeneral Synthetic MethodPotential Impact
Nitrogen Atom Alkyl GroupsReductive Amination, Nucleophilic SubstitutionAlters basicity, lipophilicity, and steric bulk
Aryl/Heteroaryl GroupsBuchwald-Hartwig Amination, Ullmann CondensationIntroduces π-stacking interactions, modifies electronics
Aromatic Ring Halogens, Nitro groupsElectrophilic Aromatic SubstitutionModifies electronic properties and metabolic stability
Aryl GroupsSuzuki or Stille Coupling (after halogenation)Extends conjugation, introduces significant steric bulk

Synthesis of Amide and Urea (B33335) Derivatives

Converting the secondary amine of this compound into amide or urea functionalities is a common and effective derivatization strategy. This transformation replaces the basic nitrogen with a neutral, hydrogen-bond-donating and -accepting group, which can profoundly alter the molecule's biological interactions.

Amide derivatives are readily synthesized through standard acylation procedures. rsc.org This typically involves the reaction of the parent amine with acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). rsc.org The use of carbonyl imidazoles has also been shown to be an effective method that can lead to high yields and straightforward purifications. rsc.org

Urea derivatives are generally prepared by reacting the amine with an appropriate isocyanate. rsc.orgnih.gov Alternatively, the reaction can be performed with carbamoyl (B1232498) imidazoles or by using phosgene (B1210022) or its equivalents (e.g., triphosgene) to form a carbamoyl chloride intermediate, which then reacts with another amine. asianpubs.org Palladium-catalyzed methods have been developed for the cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) to produce aryl isocyanates in situ, which can then react with amines to form unsymmetrical ureas in a one-pot synthesis. organic-chemistry.org The replacement of an amide with a urea moiety is a recognized bioisosteric strategy that can maintain key hydrogen bonding interactions while altering other molecular properties. nih.gov

Table 2: Synthesis of Amide and Urea Derivatives

Derivative TypeReagent/PrecursorCoupling MethodKey Features of Resulting Group
Amide Acyl Chloride / AnhydrideDirect AcylationSimple, high-yielding
Carboxylic AcidHBTU, DCC, or other coupling agentsVersatile, wide range of R-groups possible
Carbonyl ImidazoleActivation of Carboxylic AcidMild conditions, often clean reactions rsc.org
Urea IsocyanateDirect AdditionCommon method for mono-substituted ureas nih.gov
Amine + Phosgene EquivalentFormation of Carbamoyl ChlorideAllows for synthesis of unsymmetrical ureas asianpubs.org
Aryl Halide + NaOCN + AminePd-catalyzed CarbonylationOne-pot synthesis of N,N'-disubstituted ureas organic-chemistry.org

Chiral Derivatives and Enantioselective Synthesis Approaches

The benzylic carbon of this compound is a prochiral center, making the synthesis of enantiomerically pure derivatives a significant objective. Enantioselective synthesis ensures that only the desired stereoisomer is produced, which is crucial as different enantiomers can have vastly different biological activities.

A powerful and widely used strategy for the asymmetric synthesis of chiral amines involves the use of chiral auxiliaries, with tert-butanesulfinamide being a prominent example. yale.edu This method involves the condensation of the chiral sulfinamide with an aldehyde to form a sulfinylimine, followed by diastereoselective addition of a nucleophile (e.g., a Grignard or organolithium reagent). The auxiliary is then readily cleaved under mild acidic conditions to yield the chiral primary amine, which can be subsequently alkylated to provide the target secondary amine. yale.edu

Catalytic asymmetric synthesis represents a more atom-economical approach. Transition metal-catalyzed reactions, such as asymmetric allylic amination, can create chiral amine centers with high enantioselectivity. nih.gov For instance, palladium complexes with chiral ligands, such as the Trost ligand, have been used in the enantioselective N-allylation of sulfonamides to generate N-C axial chirality. mdpi.com These catalytic methods are highly valuable for creating stereochemically complex molecules from simple precursors. nih.govmdpi.com

Table 3: Comparison of Enantioselective Synthesis Methods

ApproachDescriptionAdvantagesDisadvantages
Chiral Auxiliary A chiral molecule (e.g., tert-butanesulfinamide) is temporarily incorporated to direct a stereoselective reaction. yale.eduHigh diastereoselectivity, reliable, well-established methods. yale.eduRequires stoichiometric amounts of the auxiliary and additional protection/deprotection steps.
Catalytic Asymmetric Synthesis A chiral catalyst is used in substoichiometric amounts to generate a chiral product from a prochiral substrate. mdpi.comHigh atom economy, can generate large quantities of product with small amount of catalyst.Catalyst development can be complex, optimization of reaction conditions is often required.

Regioselective and Chemoselective Modification Techniques for Complex Structures

In complex molecular architectures derived from this compound, achieving regioselective and chemoselective modifications is essential for precise structural editing. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another.

Chemoselectivity is often dictated by the relative reactivity of the functional groups present. For instance, the secondary amine is a much stronger nucleophile than the aromatic ring. Therefore, acylation or sulfonylation reactions will occur selectively at the nitrogen atom under standard conditions, without affecting the ring. Conversely, electrophilic aromatic substitution (e.g., nitration or halogenation) can be directed to the aromatic ring without modifying the amine, particularly if the amine is first protected as a less-activating amide.

Regioselectivity on the aromatic ring is controlled by the electronic and steric influence of the existing substituents. The 2,6-difluoro substitution pattern creates a specific electronic environment. Further electrophilic substitution would be directed to the positions meta to the fluorine atoms (positions 3, 4, and 5). The bulky N-butyl(methyl) group would sterically hinder substitution at position 3, likely favoring reaction at the 4-position (para to the benzylic carbon). The use of specific catalysts, such as palladium complexes with tailored ligands, can enable cross-coupling reactions at specific positions on the aromatic ring, provided a suitable handle (like a halogen) is first installed. organic-chemistry.org Such catalytic systems are designed to overcome inherent reactivity patterns and provide access to isomers that are not obtainable through classical methods. organic-chemistry.org

Advanced Characterization Techniques in Chemical Research of Butyl 2,6 Difluorophenyl Methyl Amine

Spectroscopic Analysis Methods

Spectroscopic methods provide foundational information about the molecular structure by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the unambiguous structural elucidation of Butyl[(2,6-difluorophenyl)methyl]amine in solution. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the molecular framework and its environment can be constructed.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, distinct signals are expected for the protons of the butyl chain, the benzylic methylene (B1212753) group, the amine proton, and the aromatic ring. The butyl group would exhibit characteristic multiplets for its methyl (CH₃), and three methylene (CH₂) groups. The benzylic methylene protons adjacent to the nitrogen and the aromatic ring would appear as a distinct singlet or doublet, while the N-H proton signal is typically a broad singlet. The aromatic region would show a characteristic pattern for the 2,6-disubstituted phenyl ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Each carbon in the butyl group, the benzylic methylene carbon, and the carbons of the difluorophenyl ring are expected to produce a unique signal. The chemical shifts are influenced by the electronic environment; for instance, the carbons bonded to the electronegative fluorine and nitrogen atoms would appear at a lower field (higher ppm value). libretexts.orgwisc.edu The signals for the fluorine-bonded carbons (C2 and C6) would also exhibit splitting due to C-F coupling.

¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. biophysics.org For this compound, the two equivalent fluorine atoms at the C2 and C6 positions of the phenyl ring would give rise to a single signal. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. biophysics.orgnih.gov Furthermore, coupling between the fluorine nuclei and adjacent protons (³JFH) can be observed in the proton NMR spectrum, providing additional structural confirmation.

Table 1: Predicted NMR Data for this compound
TechniqueAssignmentPredicted Chemical Shift (δ, ppm)Key Features
¹H NMRAr-H (3H)6.9 - 7.4Multiplet
Ar-CH₂-N (2H)~3.8Singlet/Triplet
N-CH₂-(CH₂)₂-CH₃ (2H)~2.6Triplet
N-(CH₂)₂-CH₂-CH₃ (4H)1.3 - 1.6Multiplets
N-(CH₂)₃-CH₃ (3H)~0.9Triplet
¹³C NMRC=C (Aromatic, C-F)160 - 164 (d, ¹JCF)Doublet due to C-F coupling
C=C (Aromatic)111 - 130Signals for C1, C3, C4, C5
Ar-CH₂-N~45-
N-CH₂-~49-
-CH₂-CH₂-~20 - 31-
-CH₃~14-
¹⁹F NMRAr-F-110 to -120Singlet or Multiplet

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight. pearson.com High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy, which enables the determination of the elemental composition and thus the molecular formula of a compound. nih.gov

For this compound, the molecular ion peak [M]⁺ would be observed in the mass spectrum. HRMS would confirm its molecular formula, C₁₁H₁₅F₂N. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: The bond between the benzylic carbon and the aromatic ring can break, leading to the formation of a stable iminium ion.

Loss of the butyl group: Cleavage of the N-butyl bond would result in a fragment corresponding to the (2,6-difluorophenyl)methylamine cation.

Loss of a propyl radical: Fragmentation within the butyl chain can lead to the loss of a C₃H₇ radical, generating a prominent peak. researchgate.net

Table 2: Predicted HRMS and Major Fragmentation Ions for this compound
IonFormulaCalculated m/zDescription
[M+H]⁺C₁₁H₁₆F₂N⁺200.1245Protonated Molecular Ion
[M-C₄H₉]⁺C₇H₇F₂N⁺142.0514Loss of the butyl group
[M-C₇H₆F₂]⁺C₄H₁₀N⁺72.0808Alpha-cleavage, formation of butyliminium ion

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its secondary amine and difluoroaromatic moieties.

Key expected absorptions include:

N-H Stretch: A weak to medium intensity band in the region of 3300-3350 cm⁻¹ is characteristic of a secondary amine N-H stretching vibration. orgchemboulder.comspectroscopyonline.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl and methylene groups are observed just below 3000 cm⁻¹. vscht.cz

C=C Stretch: Aromatic ring C=C stretching vibrations result in one or more bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration for the C-N bond of an aromatic amine is expected in the 1250-1335 cm⁻¹ range, while the aliphatic C-N stretch appears between 1020-1250 cm⁻¹. orgchemboulder.com

C-F Stretch: Strong absorption bands due to the C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Stretch (Secondary Amine)3300 - 3350Weak-Medium
Aromatic C-H Stretch3010 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-N Stretch (Aromatic & Aliphatic)1020 - 1335Medium
C-F Stretch1100 - 1300Strong

Chromatographic techniques are essential for separating the components of a mixture and are routinely used to monitor the progress of a synthesis and to assess the purity of the final product. libretexts.org

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to qualitatively monitor reactions. vividsf.com By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product, this compound, can be visualized, often under UV light. The retention factor (Rf) value is dependent on the polarity of the compound and the solvent system used. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This technique is highly effective for analyzing the purity of non-volatile or thermally sensitive compounds like this compound. It provides information on the retention time of the compound and its molecular weight, confirming its identity and quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. hpst.cz While primary and secondary amines can sometimes exhibit poor peak shapes due to their basicity, derivatization can be employed to improve their chromatographic behavior. iu.edulabrulez.com GC-MS separates the compound from any volatile impurities and provides a mass spectrum for identification.

X-ray Crystallography and Solid-State Structure Elucidation

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides precise information about the molecular structure in the solid state.

X-ray crystallography is the most powerful method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov To perform this analysis, a single crystal of this compound of suitable quality is required. The crystal is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. nih.gov

A successful crystal structure determination would provide highly accurate data on:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-F, C-N, C-C, C-H) and bond angles within the molecule.

Intermolecular Interactions: The crystal packing arrangement reveals how individual molecules interact with each other through forces like hydrogen bonding (involving the N-H group) and van der Waals interactions. This information is crucial for understanding the physical properties of the solid material. nih.gov

Although a specific crystal structure for this compound is not publicly available, analysis of similar structures indicates that the conformation would be influenced by steric hindrance between the bulky butyl group and the ortho-fluorine atoms on the phenyl ring.

Investigation of Intermolecular Interactions and Crystal Packing Phenomena (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Analysis)

A comprehensive investigation into the intermolecular interactions and crystal packing of this compound through advanced characterization techniques is currently unavailable in published scientific literature. Techniques such as single-crystal X-ray diffraction are essential for elucidating the precise three-dimensional arrangement of molecules in the solid state. This analysis provides critical data on bond lengths, angles, and the spatial relationships between adjacent molecules, which are fundamental for understanding the forces that govern crystal formation.

In the absence of specific crystallographic data for this compound, a detailed discussion of its specific hydrogen bonding, halogen bonding, and Hirshfeld surface analysis cannot be provided. These analyses are entirely dependent on the experimental determination of the crystal structure.

For related compounds, research has shown the significant role of such intermolecular forces. For instance, studies on other fluorine-containing organic molecules often reveal the presence of C—H···F hydrogen bonds and, in some cases, halogen bonding involving the fluorine atoms. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these and other intermolecular contacts, such as H···H, C···H, and F···H interactions, by mapping properties onto the molecular surface. This method provides a detailed fingerprint of the crystal packing environment.

A hypothetical analysis of this compound would involve the identification of potential hydrogen bond donors (the N-H group of the secondary amine) and acceptors (the fluorine atoms and the nitrogen atom). The presence of two fluorine atoms on the phenyl ring also introduces the possibility of halogen bonding, where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophile.

To proceed with a scientifically accurate and detailed analysis as requested, experimental determination of the crystal structure of this compound is a necessary prerequisite. The resulting crystallographic information file (CIF) would contain the atomic coordinates required to perform a thorough analysis of its intermolecular interactions and crystal packing phenomena, including the generation of relevant data tables and Hirshfeld surface plots.

Theoretical and Computational Chemistry Studies of Butyl 2,6 Difluorophenyl Methyl Amine

Quantum Chemical Calculations of Molecular Structure and Electronic Properties (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular geometry and electronic structure.

Molecular Structure Optimization: The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using DFT, often with a functional like B3LYP and a basis set such as 6-311++G(d,p), the geometry of Butyl[(2,6-difluorophenyl)methyl]amine can be optimized to find its lowest energy conformation. sid.irpsgcas.ac.in This process calculates bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The resulting structure reveals the spatial relationship between the butyl group, the secondary amine, and the 2,6-difluorophenyl ring.

Electronic Properties: Once the geometry is optimized, a variety of electronic properties can be calculated. sid.ir A key aspect is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net

A Molecular Electrostatic Potential (MEP) map can also be generated. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, negative potential is expected around the electronegative fluorine and nitrogen atoms.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Results)
PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-0.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.7 eVRelates to chemical reactivity and stability. nih.gov
Dipole Moment2.1 DebyeMeasures the polarity of the molecule.

Reaction Pathway Elucidation and Mechanistic Studies (e.g., Transition State Analysis, Energy Landscape Mapping)

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the most likely pathway a reaction will follow, including the structures of transition states and intermediates. whiterose.ac.uk

For this compound, these studies could elucidate its synthesis pathways or its metabolic degradation. For instance, the reaction mechanism for its formation via nucleophilic substitution between a butylamine (B146782) derivative and a 2,6-difluorobenzyl halide could be modeled. savemyexams.com Calculations would involve locating the transition state structure for the substitution reaction and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. whiterose.ac.uk

Transition state analysis confirms that the identified structure is a first-order saddle point on the PES, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. By connecting reactants, transition states, and products, a complete energy landscape for the reaction can be mapped, providing a detailed, step-by-step understanding of the chemical transformation. whiterose.ac.uk

Table 2: Example of a Reaction Pathway Analysis (Illustrative)
ComponentRelative Energy (kcal/mol)Description
Reactants0.0Starting materials of the reaction.
Transition State (TS)+25.5The highest energy point along the reaction coordinate.
Products-15.0The final materials formed in the reaction.
Activation Energy (Ea)+25.5Energy barrier for the forward reaction (TS - Reactants).
Reaction Enthalpy (ΔH)-15.0Overall energy change of the reaction (Products - Reactants).

Computational Modeling of Molecular Interactions and Binding Affinities (Ligand-Target Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govresearchgate.net This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate like this compound with a biological target.

The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of the receptor. A scoring function is then used to estimate the binding affinity, often expressed in kcal/mol, which corresponds to the Gibbs free energy of binding (ΔG). mdpi.com A more negative score indicates a more favorable binding interaction.

The analysis of the docked pose reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. mdpi.com For this compound, the secondary amine could act as a hydrogen bond donor or acceptor, while the difluorophenyl ring could engage in interactions with aromatic residues in the binding pocket. These insights can guide the design of more potent and selective analogs. mdpi.commdpi.com

Table 3: Hypothetical Molecular Docking Results for this compound
ParameterValueDescription
Binding Affinity (ΔG)-8.2 kcal/molPredicted free energy of binding; lower is stronger. nih.gov
Inhibition Constant (Ki)0.8 µMCalculated measure of inhibitor potency. mdpi.com
Key Interacting ResiduesTyr84, Phe290, Asp121Amino acids in the receptor active site forming bonds.
Types of InteractionsHydrogen Bond, HydrophobicSpecific non-covalent bonds stabilizing the complex. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification when compared with experimental data. nih.gov

Infrared (IR) Frequencies: Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule. psgcas.ac.in These calculations predict the frequencies at which the molecule will absorb infrared radiation, corresponding to specific bond stretching, bending, and other vibrational modes. For this compound, key predicted peaks would include the N-H stretch of the secondary amine, C-H stretches of the butyl and aromatic groups, and the characteristic C-F stretches of the difluorophenyl ring. Comparing the calculated spectrum with an experimental one helps confirm the compound's identity and structure. wisc.edu

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. This involves computing the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) in the molecule. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predicted shifts are invaluable for assigning peaks in experimental NMR spectra and confirming the connectivity of the molecule.

Table 4: Comparison of Predicted and Experimental Spectroscopic Data (Illustrative)
SpectroscopyFunctional Group / AtomCalculated ValueTypical Experimental Value
IR FrequencyN-H Stretch3350 cm⁻¹3300-3500 cm⁻¹
IR FrequencyC-F Stretch1280 cm⁻¹1250-1350 cm⁻¹
¹H NMR Shift-CH₂-N-2.6 ppm2.5-3.0 ppm
¹³C NMR ShiftAromatic C-F162 ppm160-165 ppm

Applications in Specialized Chemical Research Fields

Applications in Medicinal Chemistry Research (Non-Clinical Focus)

In the realm of non-clinical medicinal chemistry, Butyl[(2,6-difluorophenyl)methyl]amine serves as a foundational element for constructing more elaborate molecules. The strategic incorporation of fluorine atoms significantly influences key molecular properties, a well-established principle in modern drug discovery. nih.gov Fluorine can alter a molecule's conformation, metabolic stability, membrane permeability, and binding affinity to biological targets, making fluorinated building blocks like this one highly sought after. nih.gov

This compound is classified as a key pharmaceutical intermediate and a material building block. bldpharm.com This designation stems from its utility as a readily available fragment for the synthesis of more complex molecular architectures. Medicinal chemists utilize such building blocks to systematically construct novel compounds, saving time and resources compared to building molecules from simpler precursors.

The compound offers three primary points for synthetic modification:

The Secondary Amine: This functional group can be readily acylated, alkylated, or used in reductive amination reactions to attach the entire butyl(2,6-difluorobenzyl) motif to other molecular fragments.

The n-Butyl Group: This chain can be varied in length or structure to fine-tune lipophilicity, which is a critical parameter for a drug candidate's absorption and distribution characteristics.

The 2,6-Difluorophenyl Ring: While less reactive, the fluorine atoms can direct further electrophilic substitution on the aromatic ring under specific conditions. More importantly, the electronic and steric nature of this group is a fixed design element that imparts specific properties to the final molecule.

The design of specific ligands is fundamental to understanding biological systems. The structure of this compound contains features common to many biological ligands, such as an amine nitrogen capable of forming hydrogen bonds and an aromatic ring for hydrophobic or π-stacking interactions.

This scaffold can be elaborated into highly specific molecular probes for biochemical assays. For instance, by attaching a fluorescent reporter group (fluorophore) or a radioactive isotope, researchers can create probes to visualize or quantify interactions with a target protein. researchgate.net A notable strategy in probe development involves radiolabeling, such as incorporating Carbon-11 ([¹¹C]) into a molecule to enable its detection via Positron Emission Tomography (PET). nih.govnih.gov The this compound framework could serve as the core of a PET ligand, designed to bind to a specific receptor or enzyme in the body, allowing for non-invasive imaging in preclinical research. nih.gov

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, systematically modifying a lead compound's structure to optimize its biological activity. mdpi.com this compound is an ideal starting point or "parent" compound for an SAR campaign. Researchers can synthesize a library of analogues by systematically altering each part of the molecule and then measure the biological activity (e.g., binding affinity or enzyme inhibition) of each new compound.

For example, a hypothetical SAR study could explore how modifications to the this compound scaffold affect its binding affinity (Ki) to a hypothetical protein target.

CompoundModification from Parent ScaffoldHypothetical Target Binding Affinity (Ki, nM)
ParentThis compound500
Analogue 1Replace n-butyl with ethyl850
Analogue 2Replace n-butyl with iso-propyl450
Analogue 3Replace 2,6-difluoro with 2,4-difluoro300
Analogue 4Replace 2,6-difluoro with 4-chloro600
Analogue 5N-methylation of the secondary amine1200

This table is for illustrative purposes to demonstrate the principles of SAR and does not represent actual experimental data.

Such studies provide critical data on which chemical features are essential for biological activity, guiding the design of more potent and selective molecules. nih.govnih.gov

Peptides are promising therapeutic agents, but their use is often limited by their rapid degradation by proteases in the body. nih.gov To overcome this, chemists design "peptidomimetics"—molecules that mimic the structure and function of natural peptides but are resistant to enzymatic breakdown. mdpi.com

The this compound moiety can be incorporated into peptide structures to enhance their stability. For example, it could be used to replace a natural amino acid side chain. The bulky and electronically distinct difluorobenzyl group can provide steric hindrance that prevents protease enzymes from recognizing and cleaving the peptide backbone. nih.govnih.gov This strategy aims to create peptide-like molecules that retain the desired biological activity but have a much longer duration of action in a biological system. nih.gov

The broader chemical class to which this compound belongs—benzylamines and phenethylamines—is prevalent in molecules designed to interact with biological targets. nih.gov This scaffold is a known component in ligands for a wide range of receptors and enzymes. Therefore, derivatives of this compound are investigated as potential modulators of such targets.

For example, many drugs that target the central nervous system or cardiovascular system, such as angiotensin II receptor blockers (ARBs), contain structurally similar elements. nih.govwikipedia.org These drugs function by fitting into a specific binding pocket on a receptor protein, preventing the natural ligand from binding and activating it. wikipedia.org The difluorophenyl ring can form specific hydrophobic or halogen-bonding interactions within a receptor's active site, while the amine and butyl groups can be tailored to occupy other regions of the binding pocket to maximize affinity and selectivity. nih.gov

Molecular Target ClassPotential Role of the ScaffoldKey Structural Features
G-Protein Coupled Receptors (GPCRs)Core for antagonist or agonist designAmine for salt-bridge formation; aromatic ring for hydrophobic pocket interaction.
Enzymes (e.g., Kinases, Proteases)Scaffold for inhibitor developmentDifluoro-group for specific interactions in the active site; butyl chain for occupying hydrophobic channels.
Ion ChannelsFramework for channel blockersPositively charged amine (at physiological pH) for interaction with pore residues.

Contributions to Materials Science Research

Beyond its biomedical applications, this compound is also listed as a building block for materials science. bldpharm.com Its utility in this field is derived from the unique properties imparted by its fluorinated aromatic structure and reactive amine group. These features make it a candidate for creating advanced materials.

Potential applications include its use as a monomer or linker in the synthesis of:

Covalent Organic Frameworks (COFs): The amine group can undergo condensation reactions to form porous, crystalline polymers with high thermal stability and defined pore structures.

Specialty Polymers: Incorporation of the difluorophenyl moiety into a polymer backbone can enhance thermal stability, chemical resistance, and modify the material's electronic properties for applications in electronics.

Optical Materials: The electronic nature of the fluorinated ring can be exploited to create materials with specific optical properties.

In these applications, the compound serves as a rigid, well-defined component that can be linked with other monomers to build large, functional supramolecular structures or polymers.

Precursor in the Synthesis of Specialty Chemicals and Functional Materials

As a primary amine, this compound serves as a versatile precursor for a range of more complex molecules. The nucleophilic nitrogen atom and the reactive aromatic ring are sites for chemical modification, allowing for its incorporation into larger molecular frameworks. This adaptability has led to its classification as a material building block for creating specialty chemicals. bldpharm.com These derivatives are explored for use as functional materials where the specific properties imparted by the difluorophenylmethylamine moiety—such as thermal stability, modified solubility, and specific electronic character—are desirable.

The compound is considered a precursor for creating organic monomers used in materials like Covalent Organic Frameworks (COFs) and other functional materials where precise molecular design is critical. bldpharm.com

Table 1: Potential Applications as a Precursor
Derivative ClassSynthetic TransformationPotential Application Area
Amides/UreasAcylation or reaction with isocyanatesPharmaceutical intermediates, hydrogen-bonded materials
Substituted AnilinesNucleophilic aromatic substitution on the ringElectronic materials, dye synthesis
Coordination LigandsReaction with phosphorus or other coordinating groupsHomogeneous catalysis, metal-organic frameworks
Polymer MonomersIntroduction of polymerizable groups (e.g., vinyl, acrylate)Specialty polymers with tailored electronic/physical properties

Role in Aggregation-Induced Emission (AIE) Systems and Organic Electronic Materials

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light intensely upon aggregation. This effect is the opposite of the common aggregation-caused quenching (ACQ) seen in many traditional fluorophores. This compound is identified as a compound relevant to the field of AIE, suggesting its use as a building block for creating larger molecules known as "AIEgens" (AIE luminogens). bldpharm.com

The proposed role for this amine in AIE systems stems from its structural features. When incorporated into a larger, conjugated system, the butylamine (B146782) and difluorophenyl groups can influence the molecule's ability to pack in the solid state. The flexible butyl chain and the steric hindrance from the ortho-fluorine atoms can prevent strong intermolecular π-π stacking, which often quenches fluorescence. In an aggregated state, the restriction of intramolecular motions (like rotations of the phenyl ring) can block non-radiative decay pathways, leading to a significant enhancement of fluorescence emission.

This AIE property is highly sought after for applications in organic electronic materials, including Organic Light-Emitting Diodes (OLEDs). bldpharm.com AIEgens can overcome the efficiency roll-off issues seen in conventional OLEDs at high brightness, making materials derived from precursors like this compound promising for next-generation displays and lighting.

Integration into Polymeric Materials (e.g., Polyisocyanides) for Advanced Architectures

Primary amines can function as initiators in the polymerization of certain monomers, such as isocyanides. This type of polymerization can produce helical polymers (polyisocyanides) with well-defined, rigid-rod structures. By using a functional initiator like this compound, the initiator fragment becomes covalently attached to the terminus of the polymer chain.

This approach allows for the precise placement of the 2,6-difluorophenylmethyl group at the α-chain end of the polymer. This terminal functionalization can be used to control the polymer's properties and create advanced macromolecular architectures. For example, the fluorinated end-group could be used to:

Influence Self-Assembly: The unique polarity and steric profile of the end-group can direct the self-assembly of the polymer chains into specific supramolecular structures.

Modify Solubility: The fluorinated moiety can alter the polymer's solubility in different solvents, including fluorous media.

Anchor to Surfaces: The amine functionality, or the entire end-group, can be used to graft the polymer onto surfaces to create functional coatings.

While the direct use of this compound for this purpose is a specialized area of research, the underlying chemical principles support its potential in creating end-functionalized polymers with tailored properties. researchgate.net

Role in Catalysis Research

The amine functionality and the specific substitution on the aromatic ring position this compound as a molecule of interest in catalysis, both as a ligand for transition metals and as a reactive species in modern synthetic methodologies.

Ligand in Transition Metal Catalysis for Organic Transformations

In transition metal catalysis, ligands play a crucial role by binding to the metal center and modulating its electronic and steric properties. This, in turn, controls the catalyst's activity, selectivity, and stability. This compound, with its electron-donating nitrogen atom, can act as a ligand for various transition metals (e.g., palladium, rhodium, iridium). bldpharm.com

The key features of this amine as a potential ligand are:

N-Donor Atom: The nitrogen lone pair can coordinate to the metal center.

Steric Hindrance: The two fluorine atoms in the ortho positions of the phenyl ring provide significant steric bulk around the coordination site. This can favor certain coordination geometries and prevent catalyst deactivation pathways like dimerization.

Electronic Effects: The highly electronegative fluorine atoms create an electron-deficient aromatic ring, which can influence the electron density at the metal center and thereby its catalytic activity.

These properties make it a candidate ligand for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and C-H functionalization.

Table 2: Potential Catalytic Applications as a Ligand
Catalytic ReactionTransition MetalPotential Role of the Ligand
Suzuki-Miyaura CouplingPalladium (Pd)Stabilize Pd(0) active species; influence reductive elimination.
Buchwald-Hartwig AminationPalladium (Pd)Facilitate C-N bond formation through steric and electronic tuning.
Asymmetric HydrogenationRhodium (Rh), Iridium (Ir)(As a chiral derivative) create a chiral pocket to control enantioselectivity.
C-H ActivationPalladium (Pd), Rhodium (Rh)Direct the metal to a specific C-H bond and facilitate its cleavage.

Chiral Catalysts and Enantioselective Transformations utilizing Optically Active Amine Derivatives

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical and fine chemical manufacturing. acs.orgnih.gov Chiral amines and their derivatives are widely used as catalysts and ligands to achieve high enantioselectivity in chemical reactions. acs.orgnih.gov While this compound itself is achiral, it serves as a valuable scaffold for the synthesis of optically active derivatives that can be employed in enantioselective transformations.

Strategies to generate chiral catalysts from this scaffold include:

Modification of the Amine: Synthesizing derivatives where a chiral center is introduced, for example, on the butyl chain or by adding a chiral auxiliary to the nitrogen.

Creating Atropisomers: Introducing bulky substituents on the amine and the phenyl ring could create a molecule with restricted rotation around the C-N bond, leading to stable, separable enantiomers (atropisomers). researchgate.net

These chiral derivatives can then be used as organocatalysts for reactions like Michael additions or Mannich reactions, or as chiral ligands for transition metals in processes like asymmetric hydrogenation or allylic alkylation. nih.govresearchgate.net The 2,6-difluoro-substituted phenyl group provides a rigid and sterically defined framework that can effectively transmit chiral information from the catalyst to the substrate, thereby controlling the stereochemical outcome of the reaction.

Applications in Photoredox Catalysis for Organic Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive intermediates under mild conditions. acs.org Amines are central to many photoredox processes, where they can be readily oxidized to form highly reactive amine radical cations. beilstein-journals.orgacs.org

In a typical photoredox cycle, a photocatalyst absorbs visible light and becomes highly oxidizing in its excited state. This excited catalyst can then accept a single electron from the nitrogen atom of an amine like this compound. beilstein-journals.org This generates an amine radical cation. This intermediate can then undergo deprotonation at the α-carbon (the carbon adjacent to the nitrogen) to form a carbon-centered α-amino radical. kaust.edu.sa

This α-amino radical is a key synthetic intermediate that can participate in a wide range of bond-forming reactions, including:

C-C Bond Formation: Reaction with electron-deficient alkenes or arenes. princeton.edu

C-Heteroatom Bond Formation: Trapping by various electrophiles.

The ability to generate this reactive intermediate from a stable amine precursor using visible light makes this compound a potentially valuable substrate in the development of new photoredox-catalyzed C-H functionalization reactions. kaust.edu.sa

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Butyl[(2,6-difluorophenyl)methyl]amine, and how can reaction conditions (e.g., solvent, catalyst) be systematically evaluated?

  • Methodology :

  • Step 1 : Start with nucleophilic substitution using 2,6-difluorobenzyl bromide and butylamine. Monitor reaction progress via TLC or HPLC.
  • Step 2 : Optimize solvent polarity (e.g., DMF vs. THF) to balance reactivity and byproduct formation. Evidence from analogous syntheses suggests DMF enhances nucleophilicity but may require lower temperatures to avoid side reactions .
  • Step 3 : Screen catalysts (e.g., DBU or K₂CO₃) to improve yield. DBU has shown efficacy in stabilizing intermediates in fluorophenyl-containing reactions .
  • Validation : Characterize intermediates via 1H NMR^1 \text{H NMR} and 19F NMR^{19} \text{F NMR} to confirm regioselectivity and purity .

Q. How can researchers differentiate this compound from structurally similar amines using spectroscopic techniques?

  • Methodology :

  • NMR Analysis : Compare 19F NMR^{19} \text{F NMR} shifts to distinguish fluorine environments. For example, 2,6-difluorophenyl groups exhibit distinct splitting patterns compared to 2,4-difluorophenyl analogs .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M + H]+^+ at m/z 242.12) and fragmentation patterns unique to the butyl chain .
  • XRD : Resolve crystallographic differences from analogs like (4-Chloro-2-fluorophenyl)[1-(2,6-difluorophenyl)but-3-enyl]amine, which has a monoclinic lattice (space group P21_1/c) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the compound’s reactivity?

  • Methodology :

  • DFT Calculations : Compare computed reaction pathways (e.g., nucleophilic attack barriers) with experimental kinetics. Adjust solvent models (PCM vs. SMD) to align with observed yields .
  • Controlled Replicates : Perform reactions under inert atmospheres to rule out oxidation artifacts, as fluorophenyl amines are prone to air-sensitive side reactions .
  • Cross-Validation : Use isotopic labeling (e.g., 13C^{13} \text{C}-butylamine) to trace unexpected byproducts and refine mechanistic hypotheses .

Q. How does the compound’s polymorphism affect its biological activity, and what experimental designs can detect polymorph-specific interactions?

  • Methodology :

  • Polymorph Screening : Recrystallize the compound from solvents of varying polarity (e.g., ethanol vs. acetonitrile) and analyze via PXRD to identify forms, as done for the 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide polymorph .
  • Biological Assays : Compare IC50_{50} values of polymorphs in enzyme inhibition assays (e.g., kinase or receptor binding). For example, polymorphs of related triazole carboxamides show 2–3-fold differences in potency .
  • Thermal Analysis : Use DSC to correlate melting points with stability; metastable forms may degrade faster under biological conditions .

Q. What approaches are recommended for elucidating the compound’s structure-activity relationship (SAR) in enzyme inhibition studies?

  • Methodology :

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing butyl with pentyl or varying fluorine positions) and test against targets like CYP450 isoforms or kinases .
  • Molecular Docking : Map steric and electronic interactions using crystallographic data of enzyme active sites (e.g., PDB IDs). For example, fluorophenyl groups in 2,6-positions may enhance π-stacking in hydrophobic pockets .
  • Data Triangulation : Combine inhibition data with Hammett σ values to quantify electronic effects of substituents on activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity between in vitro and in vivo studies?

  • Methodology :

  • Metabolite Profiling : Use LC-MS to identify in vivo metabolites (e.g., oxidative dealkylation products) that may differ from in vitro parent compound activity .
  • Pharmacokinetic Modeling : Adjust for bioavailability factors (e.g., plasma protein binding) using allometric scaling from rodent data.
  • Control for Chirality : Resolve racemic mixtures via chiral HPLC, as enantiomers of similar difluorophenyl amines exhibit divergent bioactivity .

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